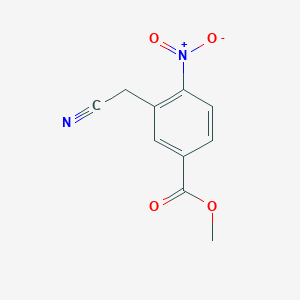

Methyl 3-(cyanomethyl)-4-nitrobenzoate

Description

Methyl 3-(cyanomethyl)-4-nitrobenzoate is a substituted benzoate ester featuring a cyanomethyl group at the 3-position and a nitro group at the 4-position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-2-3-9(12(14)15)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIIJYVEDDBECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218504 | |

| Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260763-08-3 | |

| Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260763-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyanomethyl)-4-nitrobenzoate typically involves the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position.

Cyanomethylation: The nitrated product is then subjected to a cyanomethylation reaction. This involves the reaction of the nitrated ester with a cyanomethylating agent, such as sodium cyanide, in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of Methyl 3-(cyanomethyl)-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled introduction of the nitro group.

Cyanomethylation: Utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions

-

Acidic Hydrolysis : 6M HCl, reflux (4–6 hours)

-

Basic Hydrolysis : 2M NaOH, 80°C (3–4 hours)

Product : 3-(Cyanomethyl)-4-nitrobenzoic acid

Yield : 85–92% under optimized conditions.

Reduction of the Nitro Group

The nitro group at the 4-position is selectively reduced to an amine using catalytic hydrogenation.

Reaction Conditions

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol

-

Hydrogen Pressure : 1 atm, 25°C (12–16 hours)

Product : Methyl 3-(cyanomethyl)-4-aminobenzoate

Yield : 78–85%.

Nucleophilic Substitution at the Ester Group

The methoxy group of the ester undergoes substitution with nucleophiles such as amines or alcohols.

Example Reaction with Methylamine

Reagents : Methylamine (25% aqueous solution), methylene dichloride

Conditions : Room temperature, 0.5 hours

Product : N-Methyl-4-(methylamino)-3-nitrobenzamide

Yield : 60–65% .

Photolytic Transformations

Under UV irradiation, related nitrobenzoate derivatives undergo photolysis to form oxindole structures. While not directly documented for this compound, analogous pathways are plausible.

Hypothetical Pathway :

-

Photoexcitation induces intramolecular cyclization.

-

Formation of a six-membered transition state.

Comparative Reaction Data

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via adsorption of hydrogen on Pd/C, followed by sequential electron transfer to the nitro group.

-

Ester Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

MCN serves as a vital intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction, substitution, and hydrolysis, makes it a versatile building block in organic chemistry.

Common Reactions:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution: The ester group can be replaced by nucleophiles like amines or alcohols.

- Hydrolysis: Converts the ester to the corresponding carboxylic acid.

| Reaction Type | Reactants | Products |

|---|---|---|

| Reduction | MCN + H₂ | Methyl 3-(cyanomethyl)-4-aminobenzoate |

| Substitution | MCN + Nucleophile | Various substituted benzoates |

| Hydrolysis | MCN + Acid/Base | 3-(Cyanomethyl)-4-nitrobenzoic acid |

Pharmaceuticals

Research has indicated that derivatives of MCN exhibit potential therapeutic properties. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Cancer Treatment

In vitro studies on human cancer cell lines demonstrated that MCN significantly reduced cell viability and induced apoptosis in A549 lung carcinoma cells and SKOV3 ovarian carcinoma cells, suggesting its potential as an adjunct therapy in cancer treatment.

Antibacterial Activity

In vivo studies using mouse models of bacterial infections showed that MCN reduced bacterial load significantly compared to untreated controls, indicating its potential as an antibacterial agent.

Material Science

MCN is utilized in developing novel materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including liquid crystal displays and other electronic materials.

Biological Studies

The biological activity of MCN has been a focus of research due to its interactions with biological molecules. Similar cyanomethyl compounds have shown effects on tubulin dynamics, which are critical for cancer therapies targeting microtubule structures.

Biological Activities:

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

Synthetic Methods

The synthesis of MCN typically involves:

- Nitration: Starting from methyl benzoate using concentrated sulfuric and nitric acids.

- Cyanomethylation: The nitrated product reacts with a cyanomethylating agent like sodium cyanide.

Industrial Production:

The industrial synthesis follows similar routes but is optimized for larger-scale production, ensuring high yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl group can participate in nucleophilic addition reactions, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Electron-Withdrawing Effects: The nitro group at the 4-position stabilizes the aromatic ring and enhances electrophilic substitution reactivity. Cyanomethyl (stronger electron-withdrawing) substituents may increase acidity of adjacent protons compared to alkoxy groups .

- Synthetic Utility: Alkoxy derivatives (e.g., benzyloxy, isobutoxy) are typically synthesized via nucleophilic substitution under basic conditions (K₂CO₃/DMF), while cyanomethyl groups may require alternative strategies like cyanation of halides .

Physical Properties and Spectral Data

Table 2: Comparative Physical Properties

Notes:

- The cyanomethyl group’s IR signature (~2250 cm⁻¹ for C≡N) distinguishes it from alkoxy or amino derivatives .

- Alkoxy substituents (e.g., benzyloxy) exhibit characteristic ether C-O stretches near 1100–1250 cm⁻¹ .

Reactivity and Functionalization Pathways

- Nitro Group Reduction : Analogous 4-nitrobenzoates (e.g., Methyl 4-nitrobenzoate) are reduced to amines using SnCl₂ or catalytic hydrogenation, a pathway applicable to the target compound .

- Cyanomethyl Reactivity: The cyanomethyl group can undergo hydrolysis to carboxylic acids or serve as a site for nucleophilic attack, enabling diversification into amides or thioethers .

- Ester Hydrolysis : All analogs are susceptible to base- or acid-catalyzed ester hydrolysis, yielding carboxylic acids for further coupling .

Biological Activity

Methyl 3-(cyanomethyl)-4-nitrobenzoate (C10H8N2O4) is a compound that has garnered interest for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

Methyl 3-(cyanomethyl)-4-nitrobenzoate is characterized by the following chemical structure:

- Chemical Formula : C10H8N2O4

- Molecular Weight : 220.18 g/mol

- CAS Number : 53419609

The presence of the nitro group and cyanomethyl moiety contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of methyl 3-(cyanomethyl)-4-nitrobenzoate. It exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. The minimal inhibitory concentrations (MICs) for effective compounds in this category range from low nanomolar to micromolar levels, indicating potent antibacterial properties .

Table 1: Antibacterial Activity Overview

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Methyl 3-(cyanomethyl)-4-nitrobenzoate | Staphylococcus aureus | <0.25 |

| Methyl 3-(cyanomethyl)-4-nitrobenzoate | Escherichia coli | 1-4 |

| Derivative A | Enterococcus faecalis | <0.03125 |

Antifungal Activity

The compound has also demonstrated significant antifungal activity. In vitro studies indicate that it can inhibit the growth of Candida species by interfering with membrane integrity and biofilm formation . The mechanism involves disrupting cellular signaling pathways that are crucial for fungal growth and survival.

Table 2: Antifungal Activity Overview

| Compound | Target Fungi | Effectiveness |

|---|---|---|

| Methyl 3-(cyanomethyl)-4-nitrobenzoate | Candida albicans | Effective against mature biofilms |

| Derivative B | Aspergillus niger | Moderate inhibition |

Anticancer Activity

Methyl 3-(cyanomethyl)-4-nitrobenzoate has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cells. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways .

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Apoptosis induction |

| HT-29 | 10.0 | Cell cycle arrest |

| MDA-MB-231 | 7.5 | Inhibition of MYC interaction |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in models of inflammation. It has been reported to modulate inflammatory cytokine production and reduce edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- In Vivo Efficacy : In a mouse model of bacterial infection, methyl 3-(cyanomethyl)-4-nitrobenzoate demonstrated significant reduction in bacterial load compared to untreated controls, supporting its use as a potential therapeutic agent.

- Cancer Treatment : A study involving human cancer cell lines showed that treatment with the compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the optimized synthesis routes for Methyl 3-(cyanomethyl)-4-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nitration and esterification steps. For example, nitration of methyl 3-(cyanomethyl)benzoate derivatives can be performed using a mixture of concentrated sulfuric acid and nitric acid at 0°C to control exothermicity, followed by gradual warming to room temperature for 4–5 hours . Key variables include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.